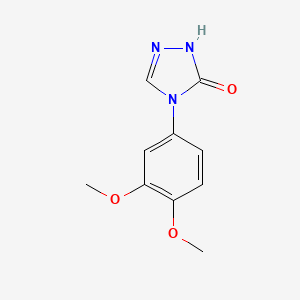

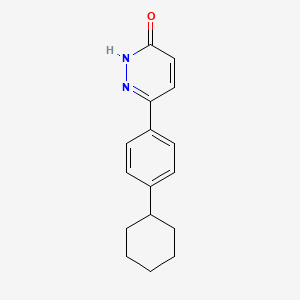

4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Overview

Description

Scientific Research Applications

Antiseizure Pharmacophore Development

Triazole compounds, such as 4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, have garnered significant interest in medicinal chemistry due to their diverse bioactivities. Specifically, 1,2,4-triazoles have been extensively researched for their potential as antiseizure pharmacophores. Recent studies have demonstrated that compounds containing the 1,2,4-triazole structure or related configurations exhibit notable antiseizure activity and safety profiles. This highlights the potential of such compounds, including 4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, to be further developed and utilized in antiseizure therapeutics (Wang, Quan, & Liu, 2022).

Soil Microbiota and Enzyme Activities

Triazole fungicides, including derivatives of 4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, have been the subject of studies focusing on their effects on soil microbiota and the activities of enzymes found in soil. The toxicity of triazole fungicides is known to affect a wide range of non-target organisms. The impact of these compounds on soil microbial communities and the activities of soil enzymes is dose-dependent, with high concentrations significantly altering microbial structures and reducing microbial population and enzymatic activities. This underscores the importance of understanding and regulating the environmental impact of such compounds (Roman, Voiculescu, Filip, Ostafe, & Isvoran, 2021).

Pharmacogenomics of Antifungal Agents

The pharmacogenomics of triazole antifungal agents, possibly including those related to 4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, have been a significant area of study. These agents are known to interact with various cytochrome P450 enzymes, which can lead to substantial population-specific variations in drug efficacy, safety, and dosing. Genetic polymorphisms in enzymes such as CYP2C9, CYP2C19, and CYP3A5 play a crucial role in the metabolism of triazole antifungal agents, influencing their pharmacological effects and interactions. This research area is critical for optimizing the therapeutic use of triazole antifungal agents and understanding their broader pharmacological implications (Amsden & Gubbins, 2017).

Mechanism of Action

Target of Action

Mode of Action

Similar compounds have been shown to have both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.

Biochemical Pathways

For instance, compounds in the phenylpropanoic acid class can interact with aromatic-amino-acid aminotransferase , which plays a crucial role in the metabolism of aromatic amino acids.

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties . Understanding these properties is crucial for determining the compound’s bioavailability and its overall effect in the body.

Result of Action

Similar compounds have been shown to have various effects, such as inhibiting the activity of certain enzymes . These effects can lead to changes in cellular signaling pathways and can have various downstream effects.

properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-15-8-4-3-7(5-9(8)16-2)13-6-11-12-10(13)14/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKNHSFVKATQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=NNC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B1415271.png)

![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B1415272.png)

![1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1415277.png)

![N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1415281.png)

![3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B1415286.png)

![[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1415288.png)

![4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B1415290.png)